

# succinate receptor (SUCNR1/GPR91) discovery and function

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## Compound of Interest

Compound Name: Succinate

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An In-depth Technical Guide to the **Succinate** Receptor (SUCNR1/GPR91): Discovery and Function

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **succinate** receptor 1 (SUCNR1), formerly known as G protein-coupled receptor 91 (GPR91), is a Class A G protein-coupled receptor (GPCR) that has emerged as a critical sensor of metabolic stress.[1][2] **Succinate**, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, is its endogenous ligand.[1][3] Under normal physiological conditions, **succinate**'s role is primarily intracellular. However, during states of metabolic stress such as hypoxia, ischemia, or inflammation, **succinate** accumulates and is released into the extracellular space.[4][5][6] Extracellular **succinate** then acts as a signaling molecule, or "alarmin," by activating SUCNR1, thereby modulating a wide array of physiological and pathological processes.[1][4]

The receptor was first identified as an orphan receptor, GPR91, in 2001 through an expressed sequence tag data mining strategy.[4][7] A landmark 2004 study de-orphanized the receptor by identifying **succinate** as its specific ligand, leading to its renaming as SUCNR1.[4][7] This discovery established a direct link between cellular metabolism and GPCR signaling, opening new avenues for research into metabolic diseases, inflammation, and hypertension.[8][9] SUCNR1 is expressed in various tissues and cell types, including the kidneys, liver, adipose

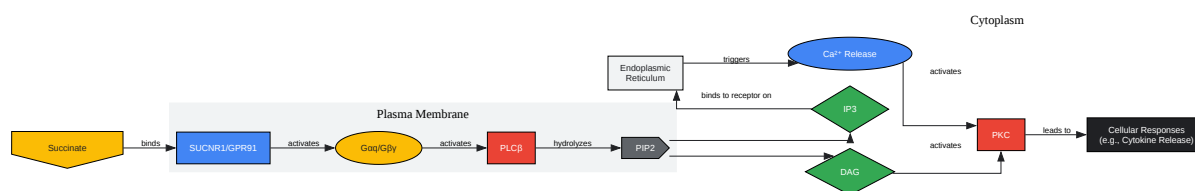
tissue, retina, hematopoietic progenitor cells, and immune cells like macrophages and dendritic cells.[2][3][7]

## Signaling Pathways

SUCNR1 is a pleiotropic receptor, capable of coupling to multiple G protein families, primarily the Gq/11 and Gi/o pathways.[2][5][10] The specific pathway activated is often dependent on the cell type and the concentration of **succinate**.<sup>[5]</sup>

### Gq/11-Mediated Pathway

Activation of the Gq/11 pathway is a prominent signaling cascade for SUCNR1.[10][11] Upon **succinate** binding, the Gαq subunit activates phospholipase Cβ (PLCβ).<sup>[5][11]</sup> PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).<sup>[5][11]</sup> IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytosol.<sup>[5][11]</sup> The subsequent increase in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC), which phosphorylate downstream targets to elicit cellular responses like cytokine production and cell migration.<sup>[5]</sup>

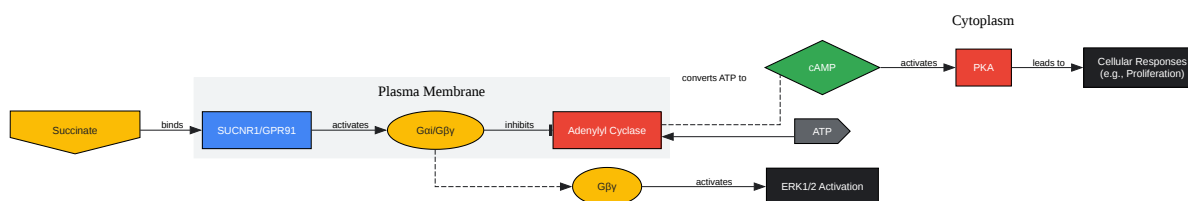


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Caption: SUCNR1 Gq/11-mediated signaling pathway.

## Gi/o-Mediated Pathway

In addition to Gq coupling, SUCNR1 can also signal through the pertussis toxin-sensitive Gi/o pathway.[10] When activated, the G $\alpha$ i subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. In some cell types, such as human platelets, this Gi-mediated decrease in cAMP is a key part of the cellular response.[4] The G $\beta\gamma$  subunits released upon Gi activation can also independently trigger other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]



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Caption: SUCNR1 Gi/o-mediated signaling pathway.

## Physiological and Pathophysiological Roles

SUCNR1 activation is implicated in a wide range of (patho)physiological conditions, acting as a sensor for local metabolic stress.[1][4]

- **Hypertension and Renal Function:** SUCNR1 plays a significant role in blood pressure regulation. In the kidney, elevated glucose or ischemic conditions lead to **succinate** accumulation, which activates SUCNR1 on the renal endothelium.[12] This triggers a

signaling cascade involving nitric oxide and prostaglandin E2, ultimately causing the release of renin from juxtaglomerular cells.[\[7\]](#)[\[12\]](#) The resulting activation of the renin-angiotensin system (RAS) leads to an increase in blood pressure, linking metabolic dysfunction directly to hypertension.[\[4\]](#)[\[7\]](#)[\[13\]](#)

- **Inflammation and Immunity:** **Succinate** acts as a pro-inflammatory signal by activating SUCNR1 on various immune cells.[\[6\]](#) For instance, it serves as a chemoattractant for immature dendritic cells and modulates the function of macrophages.[\[7\]](#)[\[14\]](#) In macrophages, SUCNR1 signaling can enhance the production of pro-inflammatory cytokines like IL-1 $\beta$ , contributing to inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[\[8\]](#)[\[15\]](#)
- **Retinal Angiogenesis:** In the retina, ischemic conditions (retinopathy) lead to a pathological increase in **succinate** levels.[\[4\]](#) This activates SUCNR1 on retinal ganglion cells, promoting the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), which drives abnormal blood vessel growth—a hallmark of diabetic retinopathy and age-related macular degeneration.[\[4\]](#)[\[7\]](#)[\[10\]](#)
- **Platelet Aggregation:** SUCNR1 is highly expressed in human platelets.[\[4\]](#) Its activation by **succinate** can enhance platelet aggregation, suggesting a role in thrombosis, particularly in metabolic disease states where circulating **succinate** levels may be elevated.[\[4\]](#)[\[16\]](#)
- **Cardiac Hypertrophy:** The receptor is expressed in cardiomyocytes, where its activation can trigger hypertrophic gene expression through the ERK1/2 pathway.[\[4\]](#) This suggests that SUCNR1 may contribute directly to cardiac remodeling and hypertrophy in addition to its indirect effects via hypertension.[\[4\]](#)

## Quantitative Data

The following tables summarize key quantitative data related to SUCNR1 activation and expression.

### Table 1: Ligand Affinity and Potency at SUCNR1

Compound	Assay Type	Species	EC <sub>50</sub> / IC <sub>50</sub> / K <sub>d</sub>	Reference
Succinate	cAMP Inhibition	Human	29 µM (pEC <sub>50</sub> = 4.54)	[16]
Succinate	Calcium Mobilization	Human	17-56 µM	[17]
cis-Epoxy succinic acid (cESA)	cAMP Inhibition	Human	2.7 µM (pEC <sub>50</sub> = 5.57)	[16]
Maleate	Calcium Mobilization	Human	Lower potency than succinate	[17]
CHEMBL215346 1 (Antagonist)	Inhibition of succinate-induced activity	Human	IC <sub>50</sub> : 7 nM	[18]
CHEMBL479032 4 (Antagonist)	[ <sup>35</sup> S]GTPγS binding	Human	IC <sub>50</sub> : 25 nM	[18]
CHEMBL539966 3	Dissociation Constant	Human	K <sub>d</sub> : 560 nM	[18]
CHEMBL543814 0	Dissociation Constant	Human	K <sub>d</sub> : 990 nM	[18]

**Table 2: Succinate Concentrations in Biological Fluids**

Condition	Species	Fluid	Concentration Range	Reference
Healthy	Human	Blood/Plasma	6.1 $\mu$ M to 23.5 $\mu$ M	[19]
Healthy	Human	Blood/Plasma	2-30 $\mu$ M	[17]
Hypertension (SHR)	Rat	Blood	Elevated vs. controls	[13]
Type 2 Diabetes (db/db)	Mouse	Blood	Elevated vs. controls	[13]
Obesity (ob/ob)	Mouse	Blood	Elevated vs. controls	[13]
Hypertension	Human	Blood	No significant elevation vs. controls	[13]
Type 2 Diabetes	Human	Blood	No significant elevation vs. controls	[13]

## Key Experimental Methodologies

Investigating SUCNR1 function requires robust and specific assays. The methodologies for two common in vitro assays are detailed below.

### Calcium Mobilization Assay

This is the primary method for assessing Gq-mediated SUCNR1 activation. The assay measures the transient increase in intracellular calcium concentration following receptor stimulation.[11]

Principle: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[11][20] When **succinate** or an agonist binds to the receptor, the Gq pathway is activated, leading to IP3-mediated calcium release from the endoplasmic reticulum.

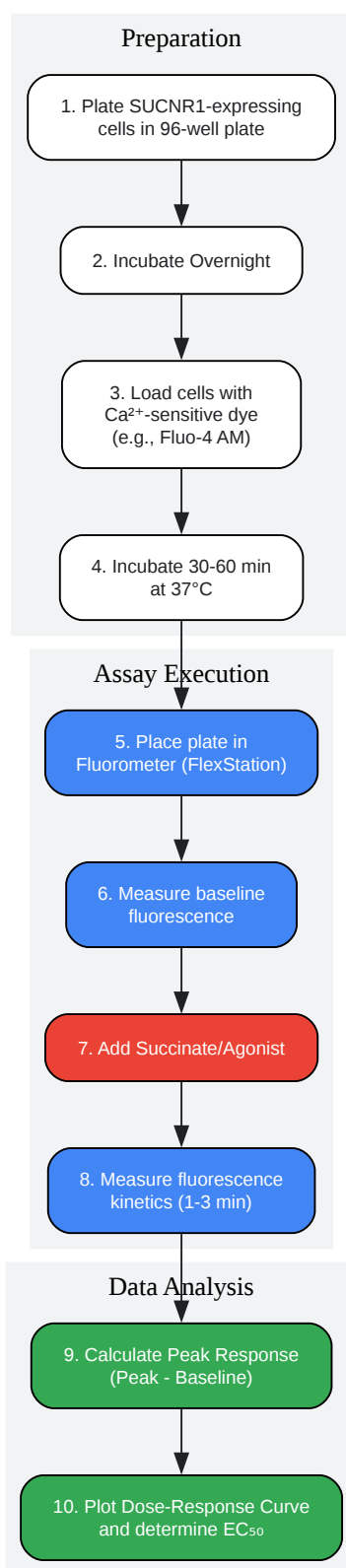
[11] The dye binds to the released  $\text{Ca}^{2+}$ , causing a significant increase in its fluorescence intensity, which is measured over time using a fluorometer, such as a FlexStation.[11][20][21]

#### Detailed Protocol:

- Cell Culture and Plating:
  - Culture HEK293 or CHO-K1 cells stably or transiently expressing human SUCNR1.
  - Seed the cells (e.g., 25,000 to 100,000 cells/well) into black-walled, clear-bottom 96-well plates and incubate overnight to allow for adherence.[20][21]
- Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 3 Assay dye or Fura-2 AM) in a physiological salt solution (e.g., Krebs or Hank's Balanced Salt Solution) with 20 mM HEPES.[20][21] Probenecid (2.5 mM) may be included to prevent dye leakage from the cells.[21]
  - Aspirate the culture medium from the wells and add 100  $\mu\text{L}$  of the dye loading buffer.
  - Incubate the plate for 30-60 minutes at 37°C in the dark.[21]
- Compound Preparation:
  - Prepare a 5X or 10X stock solution of **succinate** (agonist) or test compounds (agonists/antagonists) in the assay buffer.
- Fluorescence Measurement:
  - Place the cell plate into a fluorescence microplate reader (e.g., FlexStation II/III).
  - Establish a stable baseline fluorescence reading for approximately 15-20 seconds.[21]
  - Using the instrument's integrated fluidics, add the agonist/compound solution to the wells.
  - Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 1-3 minutes to capture the transient calcium peak.[21]

- Data Analysis:
  - The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
  - For dose-response curves, plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the  $EC_{50}$ .





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Caption: Experimental workflow for a calcium mobilization assay.

## cAMP Inhibition Assay

This assay is used to measure Gi-mediated SUCNR1 activation by quantifying the inhibition of cAMP production.

Principle: Cells expressing SUCNR1 are first stimulated with an agent that raises intracellular cAMP levels, typically forskolin, which directly activates adenylyl cyclase. The cells are then co-incubated with a SUCNR1 agonist. If SUCNR1 activates the Gi pathway, it will inhibit adenylyl cyclase, leading to a reduction in the forskolin-induced cAMP accumulation.<sup>[4]</sup> The amount of cAMP produced is then measured, often using a competitive immunoassay format like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).<sup>[14]</sup>

Detailed Protocol:

- Cell Culture:
  - Culture SUCNR1-expressing cells in appropriate flasks or plates until they reach ~80-90% confluency.
- Cell Stimulation:
  - Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation.
  - Aliquot cells into a 96-well plate.
  - Add varying concentrations of the SUCNR1 agonist (e.g., **succinate**).
  - Add a fixed concentration of forskolin (e.g., 1-10  $\mu$ M) to all wells (except negative controls) to stimulate cAMP production.
  - Incubate for 15-30 minutes at room temperature or 37°C.
- Cell Lysis and cAMP Detection:
  - Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., Cayman Chemical cAMP Select ELISA Kit).<sup>[14]</sup>

- Perform the competitive immunoassay:
  - Cell lysate (containing cAMP) is added to a plate pre-coated with a capture antibody.
  - A fixed amount of cAMP tracer (e.g., cAMP conjugated to an enzyme or fluorophore) is added.
  - The sample cAMP and the tracer compete for binding to the antibody. The signal from the tracer is inversely proportional to the amount of cAMP in the sample.
- Data Analysis:
  - Generate a standard curve using known concentrations of cAMP.
  - Calculate the cAMP concentration in each sample from the standard curve.
  - Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC<sub>50</sub> for inhibition.

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## References

- 1. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. SUCNR1 - Wikipedia [en.wikipedia.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 8. researchgate.net [researchgate.net]

- 9. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUCNR1/GPR91 - a potential role in renovascular hypertension | Antibody News: Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Circulating succinate is elevated in rodent models of hypertension and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 16. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BindingDB PrimarySearch\_ki [bindingdb.org]
- 19. Extracellular Succinate: A Physiological Messenger and a Pathological Trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Assays to Measure Intracellular Ca<sup>2+</sup> Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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